2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-7-1-2-8-6(3-7)5-14-9(8)4-10(12)13/h1-3,9H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTALGYHNMEILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(O1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve the use of phase transfer catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include basic or acidic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a valuable tool for biological research
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring enhances its binding affinity to certain receptors, leading to its biological effects. The compound can inhibit the activity of specific enzymes or proteins, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Sulfur Substituents: Methylsulfanyl (SMe) and isopropylsulfanyl (S-iPr) groups at the 3-position contribute to hydrophobic interactions and influence crystal packing via weak non-covalent interactions (e.g., C–H⋯S) .
- Dihydro vs.
Pharmacological Implications
- Hydrogen Bonding : The carboxylic acid group in 2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid facilitates dimerization via O–H⋯O interactions, a feature shared with bromo and methylsulfanyl analogs. This dimerization may influence membrane permeability and target engagement .
- Bioisosteric Replacements : Replacing 5-F with 5-Cl (e.g., 2-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid, CAS 1135492-13-5) maintains similar electronic effects but alters steric and metabolic properties .
- Toxicity Profiles : Fluorinated derivatives generally exhibit lower acute toxicity compared to chlorinated analogs, as seen in hazard statements (e.g., H315-H319-H335 for methyl-dihydro analogs vs. more severe hazards for chloro derivatives) .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid?
The synthesis typically involves multi-step routes, including cyclization and functional group modifications. For example, analogous compounds are synthesized via hydrolysis of ester precursors under acidic or basic conditions, as seen in the preparation of 2-(3-ethylsulfanyl-5-fluoro-benzofuran-2-yl)acetic acid . Key steps include:
- Cyclization : Formation of the benzofuran core using reagents like ACE-Cl (1-(3-chloropropyl)-2,2-azabicyclo[2.2.2]octanium chloride) in dichloroethane under reflux .
- Hydrolysis : Conversion of ester intermediates to carboxylic acids using NaOH or HCl .
- Optimization : Precise control of reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometry to minimize by-products .
Q. How is the compound characterized structurally and spectroscopically?
A combination of techniques ensures accurate characterization:
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., O–H⋯O interactions forming centrosymmetric dimers), and π-π stacking (Cg⋯Cg distances ~3.68 Å) .
- NMR spectroscopy : Confirms substituent positions (e.g., fluorine at C5 in benzofuran) and acetic acid moiety integration .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks for analogs with MW ~212–232 g/mol) .
Q. What role do substituents (e.g., fluorine, sulfanyl groups) play in synthetic challenges?
Substituents influence reactivity and stability:
- Fluorine : Enhances electron-withdrawing effects, requiring milder conditions for cyclization to avoid defluorination .
- Sulfanyl groups : May necessitate protective strategies (e.g., ethylsulfanyl in intermediates) to prevent oxidation during hydrolysis .
Advanced Research Questions
Q. How do crystallographic parameters inform molecular packing and stability?
Crystal structures reveal intermolecular interactions critical for stability:
- Hydrogen bonding : Carboxylic acid groups form O–H⋯O bonds (distance ~2.65 Å), creating dimeric units .
- π-π interactions : Aromatic stacking along the b-axis (offset ~3.68 Å) stabilizes the lattice .
- Torsional angles : Substituents like ethylsulfanyl induce deviations (C–S–C angles ~100°) affecting conformation .
Q. How can discrepancies in crystallographic or spectroscopic data be resolved?
Discrepancies often arise from polymorphism or experimental conditions:
- R factor analysis : Refinement residuals (e.g., R = 0.047, wR = 0.113) guide validation of structural models .
- Comparative spectroscopy : Cross-referencing NMR (e.g., δ ~12.5 ppm for COOH) and IR (C=O stretch ~1700 cm⁻¹) ensures consistency .
- DFT calculations : Validate geometric parameters (bond lengths/angles) against crystallographic data .
Q. What structure-activity relationships (SAR) are hypothesized for pharmacological activity?
While direct data on the compound is limited, analogs suggest:
- Fluorine substitution : Enhances bioavailability and target binding (e.g., protease-activated receptor interactions) .
- Benzofuran scaffold : Contributes to π-stacking with aromatic residues in enzyme active sites .
- Acetic acid moiety : Facilitates hydrogen bonding with catalytic lysine or arginine residues .
Q. How does this compound compare to structurally similar benzofuran derivatives in biological assays?
Comparative studies highlight:
- Enhanced activity : Fluorinated derivatives show improved IC₅₀ values (e.g., 5-fluoro vs. 5-methyl analogs in enzyme inhibition) .
- Metabolic stability : Fluorine reduces cytochrome P450-mediated degradation compared to non-halogenated analogs .
- Toxicity profiles : Sulfonyl or sulfanyl groups may increase cytotoxicity, necessitating structural optimization .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for cyclization to prevent side reactions .
- Crystallization : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .
- Data Validation : Cross-check spectroscopic results with computational models (e.g., Gaussian09 for NMR chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
